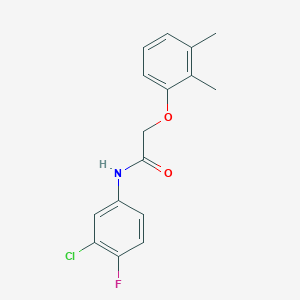
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BFM-427, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BFM-427 is a type of glycine transporter 1 (GlyT1) inhibitor that has been shown to have promising effects in treating various neurological disorders. In
作用機序
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of glycine in the synaptic cleft, which leads to increased activation of NMDA receptors. This increased activation of NMDA receptors has been shown to have beneficial effects in treating various neurological disorders.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. One study showed that N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increased the levels of glycine in the brain and improved cognitive function in a mouse model of schizophrenia. Another study showed that N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide improved memory and learning in a mouse model of Alzheimer's disease. N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have antidepressant effects in several animal models.
実験室実験の利点と制限
One of the advantages of using N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. This specificity allows researchers to study the effects of GlyT1 inhibition on various neurological disorders without affecting other neurotransmitter systems. However, one of the limitations of using N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to continue studying its potential therapeutic applications in treating various neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Additionally, researchers could explore the effects of combining N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide with other drugs to enhance its therapeutic effects. Finally, more studies are needed to fully understand the long-term effects of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on the brain and its potential side effects.
合成法
The synthesis of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves a multistep process that includes several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride to form N-(2-fluorobenzyl)-N-methylsulfonylamine. This intermediate is then reacted with benzyl isocyanate to form N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. GlyT1 inhibitors like N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide work by increasing the levels of glycine in the brain, which is an important neurotransmitter that plays a key role in regulating the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various cognitive and behavioral processes, and their dysfunction has been implicated in many neurological disorders.
特性
IUPAC Name |
N-benzyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-23(21,22)19(15-10-6-5-9-14(15)17)12-16(20)18-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGYERVZVOBQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)

amino]phenol](/img/structure/B5707073.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)

![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)


